N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-5-9-19-14-8-7-13(18-24(21,22)10-6-2)11-15(14)23-12-17(3,4)16(19)20/h5,7-8,11,18H,1,6,9-10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGUJOXUGUEHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects.
Biochemical Pathways
The compound may affect several biochemical pathways. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound could potentially influence these pathways, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 344.455 g/mol. Its structure features a benzo[b][1,4]oxazepine core with an allyl substituent and a sulfonamide functional group that may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of the oxazepine ring may enhance the compound's ability to scavenge free radicals.
- Interaction with Receptors : Preliminary studies suggest potential interactions with GABA receptors and other neurotransmitter systems.
Antitumor Activity
Studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. A study involving carrageenan-induced paw edema in rats indicated significant reductions in swelling when treated with the compound.
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound for 48 hours, results indicated a dose-dependent reduction in cell viability. The study concluded that the mechanism likely involves apoptosis induction via mitochondrial pathways.
- Anti-inflammatory Study : A double-blind trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced pain and improved mobility compared to the placebo group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs sharing the benzo[b][1,4]oxazepin scaffold but differing in sulfonamide substituents. Key structural and molecular distinctions are highlighted:
Structural and Molecular Comparison
Physicochemical and Functional Differences
Solubility : The aliphatic propane-1-sulfonamide in the target compound may confer higher aqueous solubility compared to the aromatic analogs, which are more lipophilic due to aryl and fluorinated groups .
Bioactivity : Fluorinated derivatives (e.g., Analog 2) often exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets, whereas aliphatic sulfonamides (target compound) may favor interactions with polar residues .
Synthetic Complexity : Analog 1’s 4-propoxy group requires additional steps for ether formation, increasing synthetic complexity compared to the target compound’s simpler propane-1-sulfonamide .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from its analogs:
- Fluorinated Analogs : Demonstrated improved bioavailability in related sulfonamide scaffolds due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Aryl vs. Aliphatic Sulfonamides : Aryl sulfonamides (e.g., Analog 1 and 2) typically show higher receptor selectivity but lower solubility, whereas aliphatic variants (target compound) balance solubility and moderate potency .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the benzooxazepine core with propane-1-sulfonamide. Key steps include:
- Reagent Selection : Use a base (e.g., triethylamine) to neutralize HCl generated during sulfonamide bond formation, as seen in analogous sulfonamide syntheses .
- Optimization : Apply Design of Experiments (DOE) to test variables (temperature, solvent, catalyst). For example, a factorial design can identify critical parameters (e.g., reaction time, stoichiometry) to maximize yield while minimizing side products .
- Purification : Column chromatography or recrystallization may resolve impurities, with purity verified via HPLC (≥95% threshold) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for structurally related sulfonamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₂₁N₂O₄S) with <2 ppm error .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO, aqueous buffers (pH 1.2–7.4), and simulated biological fluids using UV-Vis spectroscopy.
- Stability Studies : Incubate at 25°C/37°C over 24–72 hours, monitoring degradation via LC-MS. Adjust storage conditions (e.g., inert atmosphere, −20°C) based on results .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to test kinase or protease inhibition.
- Cell Viability : Employ MTT/WST-1 assays in cancer cell lines (IC₅₀ determination) .
- Dose-Response Curves : Generate using 3–5 technical replicates to ensure reproducibility .
Q. How is purity validated, and what thresholds are acceptable for research use?
- Methodological Answer :
- HPLC/LC-MS : ≥95% purity (area under the curve) is standard.
- Elemental Analysis : Confirm C/H/N/S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (≥100 ns trajectories) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. What strategies resolve contradictions between bioactivity data and computational predictions?
- Methodological Answer :
- Hypothesis Testing : Re-evaluate assay conditions (e.g., redox-active media may artifactually enhance activity).
- Comparative Analysis : Cross-validate with structurally analogous compounds to identify confounding substituents .
- Meta-Analysis : Aggregate data from multiple assays (e.g., SPR, ITC) to reconcile discrepancies in binding affinity .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide scalable synthesis?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy to determine rate-limiting steps (e.g., sulfonamide bond formation).
- Thermodynamic Analysis : Calculate ΔG via calorimetry to optimize exothermic/endothermic steps .
- Scale-Up : Apply QbD (Quality by Design) principles, ensuring Critical Process Parameters (CPPs) are controlled in batch reactors .
Q. What advanced statistical methods analyze high-throughput screening (HTS) data for structure-activity relationships (SAR)?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA identifies key structural descriptors (e.g., logP, polar surface area) correlating with activity .
- Machine Learning : Train random forest models on HTS data to predict novel derivatives’ bioactivity .
Q. How are mechanistic studies (e.g., reaction intermediates) conducted to elucidate catalytic pathways?
- Methodological Answer :
- Trapping Intermediates : Use low-temperature NMR or cryo-MS to detect short-lived species.
- Isotopic Labeling : ¹⁸O/²H tracing clarifies bond-breaking/forming steps in the benzooxazepine ring .
- In Situ Spectroscopy : React-IR monitors real-time changes in functional groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
